1-Aziridinecarboxamide, 2-cyano-N-phenyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Current Research Availability

There is limited information currently available on the specific scientific research applications of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-. While resources like PubChem [] provide general information about the compound, including its structure and identifiers, there is no mention of its use in scientific research.

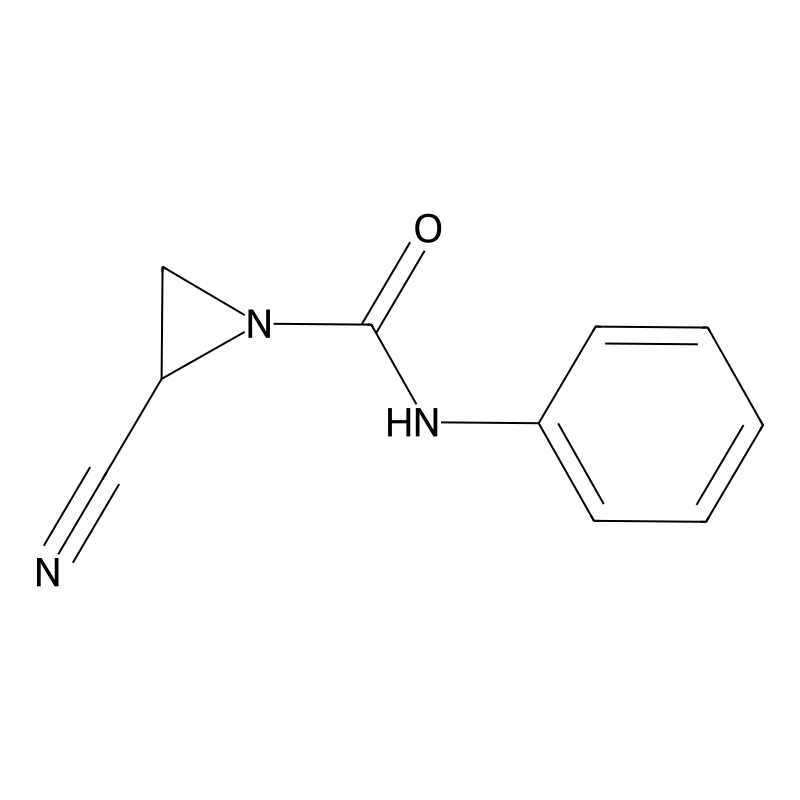

1-Aziridinecarboxamide, 2-cyano-N-phenyl- is a chemical compound with the molecular formula and a molecular weight of approximately 187.2 g/mol. It is characterized by the presence of an aziridine ring, which is a three-membered cyclic amine, and features both a cyano group and a phenyl group attached to the nitrogen atom of the aziridine. This structural arrangement contributes to its unique chemical properties and potential biological activities.

- There is no current information regarding any specific biological activity or mechanism of action for this compound.

- Nucleophilic Substitution: The aziridine nitrogen can participate in nucleophilic substitution reactions due to its electrophilic nature.

- Cyclization Reactions: The compound can undergo cyclization to form more complex ring structures under appropriate conditions.

- Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids, which may alter the compound's reactivity and biological activity.

These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts.

Research indicates that 1-Aziridinecarboxamide, 2-cyano-N-phenyl- may exhibit various biological activities. Compounds with similar structures have been reported to possess:

- Antimicrobial Activity: Some aziridine derivatives show effectiveness against bacterial and fungal strains.

- Antitumor Properties: Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as a lead for drug development targeting enzyme-related diseases.

Further studies are needed to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- typically involves several steps:

- Formation of the Aziridine Ring: This can be achieved through the reaction of an amine with an epoxide or by cyclization of suitable precursors under acidic conditions.

- Introduction of the Cyano Group: This is often accomplished via nucleophilic substitution reactions where a cyanide ion attacks an electrophilic carbon center in the precursor compound.

- Phenyl Substitution: The phenyl group can be introduced through Friedel-Crafts acylation or other aromatic substitution methods.

These methods may vary based on available starting materials and desired yields.

1-Aziridinecarboxamide, 2-cyano-N-phenyl- has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a precursor for developing new drugs targeting infections or cancer.

- Agricultural Chemicals: Its antimicrobial properties could be harnessed for developing new pesticides or fungicides.

- Chemical Research: As a versatile building block in organic synthesis, it can be used in the development of more complex molecules.

Several compounds share structural similarities with 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, including:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Cyano-N-phenyldihydroaziridine | C11H10N2O | Contains an additional hydrogen atom in the ring. |

| N-(Phenyl)aziridine-2-carboxamide | C10H10N2O | Features a carboxamide group directly on the aziridine. |

| 1-Aziridinylacetamide | C6H10N2O | Contains an acetamide instead of a cyano group. |

Uniqueness

1-Aziridinecarboxamide, 2-cyano-N-phenyl- is unique due to its combination of an aziridine ring with both cyano and phenyl substituents. This specific arrangement may confer distinct chemical reactivity and biological properties compared to its analogs. Its potential applications in pharmaceuticals and agriculture further highlight its importance as a research target.